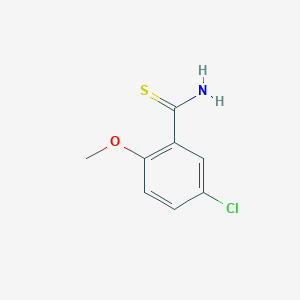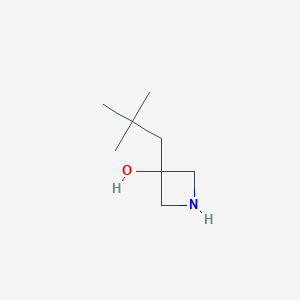
3-Neopentylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylpropyl)azetidin-3-ol is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, making them highly reactive and valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the hydrogenolysis of azetidin-2-ones using palladium on carbon (Pd/C) in methanol . Additionally, the lithiation approach to N-thiopivaloylazetidin-3-ol allows access to a range of 2-substituted 3-hydroxyazetidines with excellent trans-diastereoselectivity .
Industrial Production Methods
Industrial production of azetidines, including 3-(2,2-dimethylpropyl)azetidin-3-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, has been reported to enhance the efficiency of azetidine synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylpropyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage with sodium metaperiodate to yield dialdehydes.
Reduction: Reduction of azetidin-2-ones using sodium borohydride in isopropanol.
Substitution: Alkylation of azetidines with organometal reagents in the presence of copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride, palladium on carbon (Pd/C), sodium metaperiodate, and copper catalysts. Reaction conditions often involve solvents like methanol and isopropanol, and the use of microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions include diastereoselective 2,3-disubstituted azetidines, dialdehydes, and various functionalized azetidines .
Applications De Recherche Scientifique
3-(2,2-Dimethylpropyl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicine: Investigated for its role in drug discovery and as a scaffold for designing bioactive molecules.
Industry: Utilized in the production of materials for CO2 adsorption and non-viral gene transfection.
Mécanisme D'action
The mechanism of action of 3-(2,2-dimethylpropyl)azetidin-3-ol involves its highly strained ring structure, which makes it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical transformations, including ring-opening and expansion reactions . The molecular targets and pathways involved depend on the specific application and the functional groups present on the azetidine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2,2-dimethylpropyl)azetidin-3-ol include other azetidines, such as:
Azetidin-2-ones: Known for their use in medicinal chemistry and as intermediates in the synthesis of β-lactam antibiotics.
3-Substituted azetidines: Used in the synthesis of various heterocyclic compounds and as building blocks for complex molecules.
Uniqueness
What sets 3-(2,2-dimethylpropyl)azetidin-3-ol apart is its specific substitution pattern, which imparts unique reactivity and properties. The presence of the 2,2-dimethylpropyl group enhances its steric hindrance and influences its chemical behavior, making it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropyl)azetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)4-8(10)5-9-6-8/h9-10H,4-6H2,1-3H3 |
Clé InChI |
XSINGDWPGDOARC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
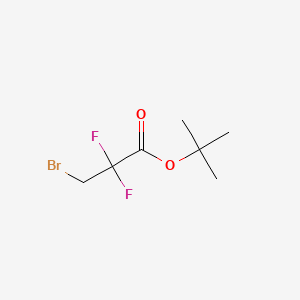
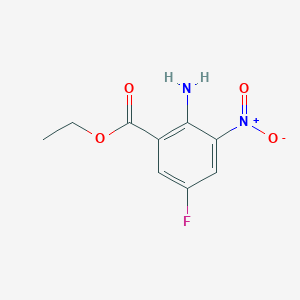
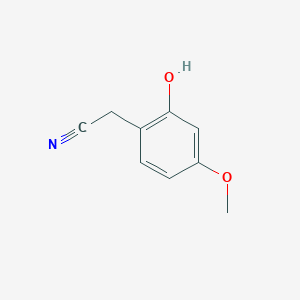

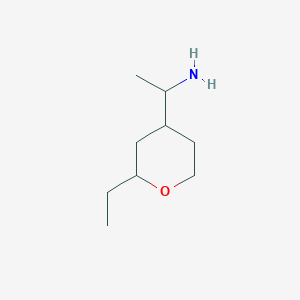
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)

![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
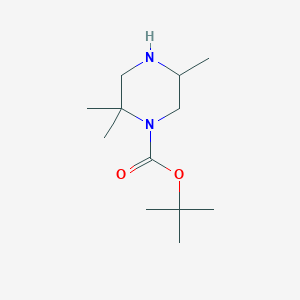
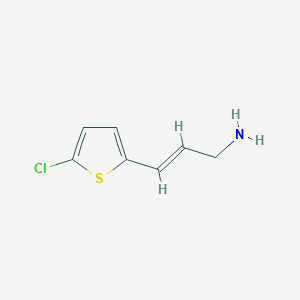
![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
